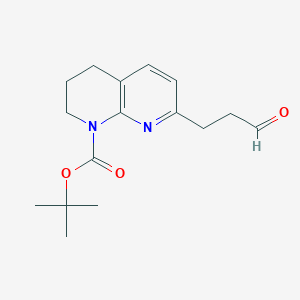

![molecular formula C16H16N2O2 B2404075 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2309733-31-9](/img/structure/B2404075.png)

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic compound. It belongs to the class of organic compounds known as bipyridines and oligopyridines . These are organic compounds containing two pyridine rings linked to each other .

Synthesis Analysis

The synthesis of similar compounds involves a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition . The use of toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating can increase the overall yield by up to 73%, while decreasing the reaction time to less than one hour .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 372.4198 and a chemical formula of C22H20N4O2 . It contains a pyrrole and a pyrazine ring .Wirkmechanismus

Target of Action

The primary target of the compound “2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .

Mode of Action

The compound interacts with FGFR by inhibiting its kinase activity . This inhibition is achieved through the compound’s binding to the FGFR1 crystal structure . The compound’s interaction with FGFR leads to the inhibition of the receptor’s activity, thereby preventing the downstream signaling pathways that promote cancer cell proliferation .

Biochemical Pathways

The inhibition of FGFR disrupts several downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis . These pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways . The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation . This is achieved through the disruption of key signaling pathways involved in these processes . Additionally, the compound has shown anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone in lab experiments is its potential to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could investigate the structure-activity relationship of pyrrolopyridine derivatives to identify more potent and selective compounds.

Synthesemethoden

The synthesis of 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can be achieved through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with 2-methyl-3-nitrobenzoic acid in the presence of a catalyst to yield 2-(3-methoxyphenyl)-3-nitrobenzoic acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the reaction of the resulting amino compound with 5H-pyrrolo[3,4-b]pyridin-6(7H)-one in the presence of a coupling agent to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-14-6-2-4-12(8-14)9-16(19)18-10-13-5-3-7-17-15(13)11-18/h2-8H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUNGYBFRJPUQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2403992.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide](/img/structure/B2403993.png)

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)

![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)